

Application Notes and Protocols: Kinetics of GAPDH Inhibition by 3-Bromopyruvic Acid

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Compound of Interest

Compound Name: 3-Bromopropionic acid

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Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. [1] Beyond its metabolic role, GAPDH is implicated in various cellular processes, including apoptosis and transcription. [1] The dysregulation of GAPDH activity is associated with several pathologies, making it a compelling target for therapeutic intervention, particularly in cancer metabolism. 3-Bromopyruvic acid (3-Bromopyruvate, 3-BrPA), a synthetic analog of pyruvate, has been identified as a potent inhibitor of GAPDH. [2][3][4] This document provides a detailed overview of the kinetics of GAPDH inhibition by 3-Bromopyruvic acid, experimental protocols for its characterization, and the underlying molecular mechanisms.

Mechanism of Inhibition

3-Bromopyruvic acid acts as an alkylating agent, irreversibly inhibiting GAPDH through covalent modification. [2] The primary mechanism involves the pyruvylation of the enzyme, leading to a loss of its catalytic function. [2][3] The active site of GAPDH contains a critical cysteine residue that is highly susceptible to alkylation by 3-BrPA. [5] This covalent binding disrupts the enzyme's ability to interact with its substrate, glyceraldehyde-3-phosphate, thereby halting the glycolytic flux. Studies have identified GAPDH as a primary intracellular target of 3-BrPA. [2][3]

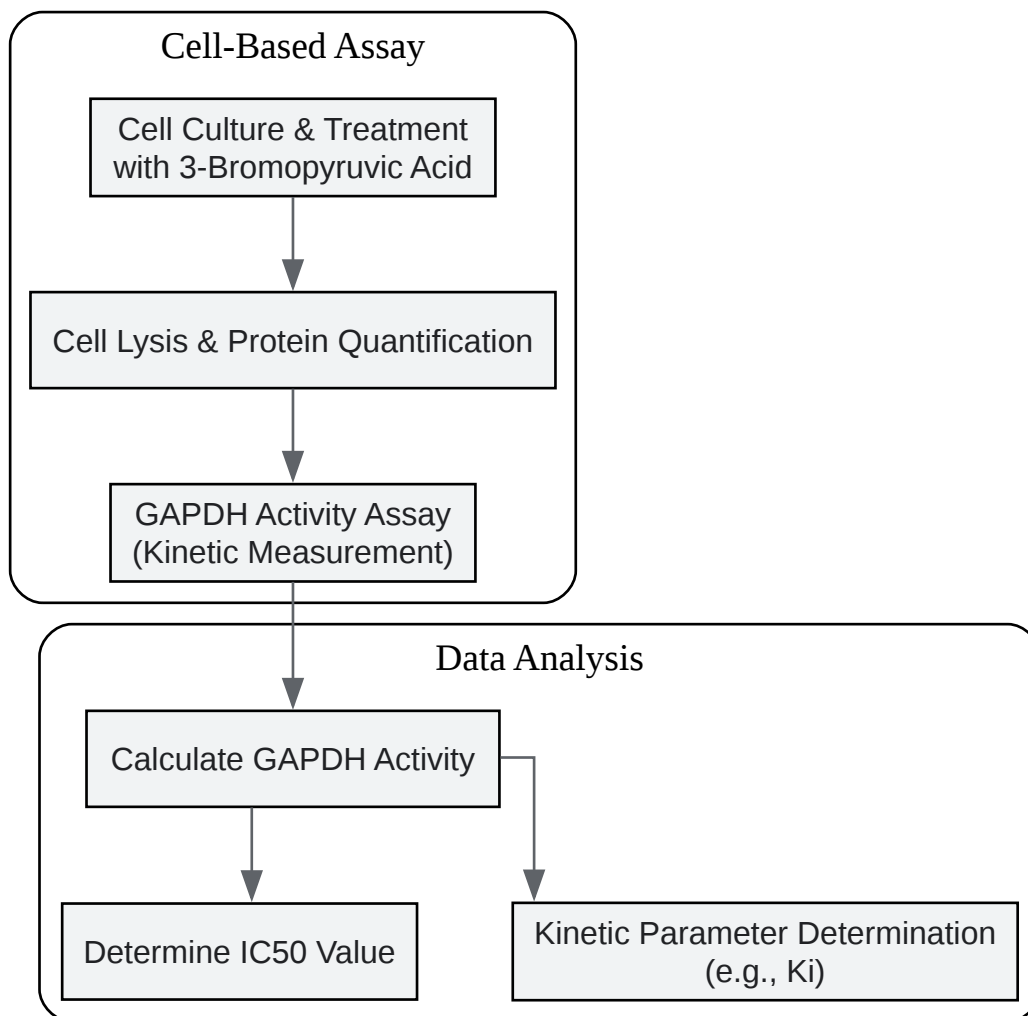
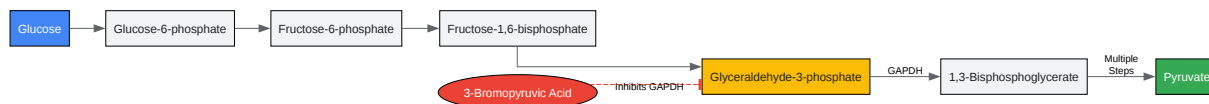
Quantitative Data on GAPDH Inhibition by 3-Bromopyruvic Acid

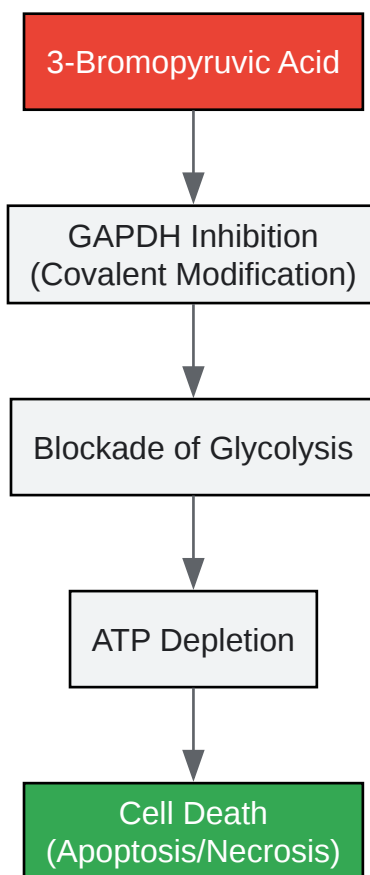
The inhibitory potency of 3-Bromopyruvic acid against GAPDH has been quantified in various studies. The following tables summarize the key kinetic parameters.

Inhibitor	Cell Line/System	Parameter	Value	Reference
3-Bromopyruvic acid (3-BrPA)	Human colorectal cancer HCT116 cells	IC50	< 30 μ M	[1]
3-Bromopyruvic acid (3-BrPA)	In vitro	Ki	~25 μ M	[1]
3-Bromopyruvic acid (3-BrPA)	HepG2 cells	% Inhibition	> 70% (at 0.15 mM for 30 min)	[1][6]
3-Bromopyruvate Propyl Ester (3-BrOP)	Purified rabbit muscle GAPDH	Inhibition	Observed at concentrations as low as 0.3 μ M	[7]

Signaling Pathway

The following diagram illustrates the central role of GAPDH in the glycolytic pathway and the point of inhibition by 3-Bromopyruvic acid.





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